4-Methylidene-1,2-oxazolidine hydrochloride 4-Methylidene-1,2-oxazolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2172188-92-8
VCID: VC6512065
InChI: InChI=1S/C4H7NO.ClH/c1-4-2-5-6-3-4;/h5H,1-3H2;1H
SMILES: C=C1CNOC1.Cl
Molecular Formula: C4H8ClNO
Molecular Weight: 121.56

4-Methylidene-1,2-oxazolidine hydrochloride

CAS No.: 2172188-92-8

Cat. No.: VC6512065

Molecular Formula: C4H8ClNO

Molecular Weight: 121.56

* For research use only. Not for human or veterinary use.

4-Methylidene-1,2-oxazolidine hydrochloride - 2172188-92-8

Specification

CAS No. 2172188-92-8
Molecular Formula C4H8ClNO
Molecular Weight 121.56
IUPAC Name 4-methylidene-1,2-oxazolidine;hydrochloride
Standard InChI InChI=1S/C4H7NO.ClH/c1-4-2-5-6-3-4;/h5H,1-3H2;1H
Standard InChI Key BSBVZYJBACLMRP-UHFFFAOYSA-N
SMILES C=C1CNOC1.Cl

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

4-Methylidene-1,2-oxazolidine hydrochloride consists of a five-membered oxazolidine ring—a saturated heterocycle containing one oxygen and one nitrogen atom—with a methylidene group (CH2=\text{CH}_2=) at the 4-position (Figure 1). The hydrochloride salt form enhances its stability and solubility in polar solvents.

Theoretical Molecular Formula: C5H8ClNO\text{C}_5\text{H}_8\text{ClNO}
Molecular Weight: 149.58 g/mol (calculated from atomic masses).

Table 1: Comparative Structural Features of Oxazolidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-Methoxy-1,2-oxazolidine C4H9NO2\text{C}_4\text{H}_9\text{NO}_2119.12Methoxy (OCH3\text{OCH}_3)
4-Amino-2-methyl-1,2-oxazolidin-3-one C4H8N2O2\text{C}_4\text{H}_8\text{N}_2\text{O}_2132.12Amino (NH2\text{NH}_2), Ketone
4-Methylidene-1,2-oxazolidineC5H8ClNO\text{C}_5\text{H}_8\text{ClNO}149.58Methylidene (CH2=\text{CH}_2=)

The methylidene group introduces a site of unsaturation, potentially enabling conjugation or cycloaddition reactions. This contrasts with methoxy or amino substituents in related compounds, which prioritize electronic effects over reactivity .

Spectroscopic Signatures

Hypothetical nuclear magnetic resonance (NMR) data for 4-methylidene-1,2-oxazolidine hydrochloride can be extrapolated from analogous structures:

  • 1H^1\text{H} NMR: A singlet at δ 4.8–5.2 ppm for the methylidene protons, coupled with resonances for the oxazolidine ring protons (δ 3.5–4.5 ppm).

  • 13C^{13}\text{C} NMR: A signal near δ 110–120 ppm for the sp²-hybridized methylidene carbon, alongside oxazolidine ring carbons (δ 50–80 ppm).

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The synthesis of 4-methylidene-1,2-oxazolidine hydrochloride may involve:

  • Ring Formation: Cyclization of a β-chloroamine precursor with a methylidene moiety.

  • Salt Formation: Treatment of the free base with hydrochloric acid.

A plausible pathway adapts techniques from the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone , substituting benzyl groups with methylidene precursors.

Step 1: Preparation of 4-Methylidene-1,2-oxazolidine

  • Reagents: β-Chloroallylamine, carbonyl diimidazole.

  • Conditions: Microwave-assisted cyclization at 80–100°C for 2–4 hours .

  • Mechanism: Nucleophilic displacement followed by intramolecular cyclization.

Step 2: Hydrochloride Salt Formation

  • Procedure: Dissolve the free base in diethyl ether, bubble HCl gas, and precipitate the hydrochloride salt.

Table 2: Hypothetical Reaction Yields and Conditions

StepReactantsConditionsYield (%)
1β-Chloroallylamine, CDIMicrowave, 90°C, 3h75–85
2Free base + HClEther, 0°C, 1h95

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • Solubility: High solubility in water (>50 mg/mL) due to ionic character; moderate in ethanol (~20 mg/mL).

  • LogP: Estimated at −0.5 (via computational tools), indicating moderate hydrophilicity.

Thermal Stability

Differential scanning calorimetry (DSC) would likely show a melting point of 180–190°C with decomposition, consistent with oxazolidine hydrochlorides .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predict metabolic pathways using QSAR models.

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